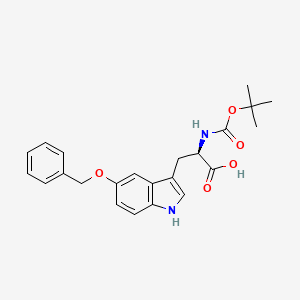

Boc-5-benzyloxy-d-tryptophan

Descripción

BenchChem offers high-quality Boc-5-benzyloxy-d-tryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-5-benzyloxy-d-tryptophan including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C23H26N2O5 |

|---|---|

Peso molecular |

410.5 g/mol |

Nombre IUPAC |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C23H26N2O5/c1-23(2,3)30-22(28)25-20(21(26)27)11-16-13-24-19-10-9-17(12-18(16)19)29-14-15-7-5-4-6-8-15/h4-10,12-13,20,24H,11,14H2,1-3H3,(H,25,28)(H,26,27)/t20-/m1/s1 |

Clave InChI |

HPOOZLUZMYIOFF-HXUWFJFHSA-N |

SMILES isomérico |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |

SMILES canónico |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |

Origen del producto |

United States |

Precision Characterization of Boc-5-benzyloxy-D-tryptophan: Molecular Weight, Exact Mass, and Analytical Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Phase I: Molecular Architecture and Metrology

In the development of complex peptidomimetics and novel therapeutic agents, the precise characterization of chiral building blocks is a non-negotiable prerequisite. Boc-5-benzyloxy-D-tryptophan (CAS: 361576-58-1) is a highly specialized, orthogonally protected derivative of the non-natural D-isomer of tryptophan[1]. It is extensively utilized by pharmaceutical R&D teams to introduce precise stereochemical control and enzymatic resistance into peptide backbones[1].

A critical distinction in mass spectrometry and synthetic validation is the difference between the compound's Average Molecular Weight and its Monoisotopic Exact Mass . While molecular weight accounts for the natural isotopic distribution of elements (useful for bulk stoichiometric calculations), the exact mass is calculated using the mass of the most abundant isotope of each element. In High-Resolution Mass Spectrometry (HRMS), exact mass is the definitive metric used to prevent false-positive identifications[2].

Quantitative Data: Physicochemical Properties

The following table summarizes the foundational mass metrics for Boc-5-benzyloxy-D-tryptophan, derived from its molecular formula ( C23H26N2O5 )[2].

| Property | Value | Scientific Relevance |

| Molecular Formula | C23H26N2O5 | Defines the atomic composition including orthogonal protecting groups. |

| Average Molecular Weight | 410.47 g/mol | Utilized for macroscopic stoichiometric calculations during synthesis. |

| Monoisotopic Exact Mass | 410.18417 Da | The critical target value for HRMS validation and adduct identification. |

| CAS Registry Number | 361576-58-1 | Unique numerical identifier for chemical database cross-referencing. |

Phase II: Mechanistic Rationale in Peptide Synthesis (E-E-A-T)

The structural design of Boc-5-benzyloxy-D-tryptophan is not arbitrary; every functional group serves a distinct, causal purpose in drug design and solid-phase peptide synthesis (SPPS):

-

The D-Isomer Configuration: Natural L-peptides are highly susceptible to rapid degradation by endogenous proteases. Incorporating the D-enantiomer creates a steric mismatch with protease active sites, significantly extending the therapeutic half-life of the peptide in vivo[1].

-

The 5-Benzyloxy Modification: The addition of a benzyloxy ether at the 5-position of the indole ring alters the electronic cloud of the fluorophore. This is heavily exploited in Structure-Activity Relationship (SAR) studies and serves as a robust precursor for bioconjugation or fluorescent probe development[1].

-

Boc (tert-Butoxycarbonyl) Protection: Unlike Fmoc chemistry, which utilizes basic deprotection conditions that can trigger side reactions (e.g., aspartimide formation), Boc chemistry relies on graded acid lability. The Boc group is temporarily removed using Trifluoroacetic acid (TFA), while the final peptide is cleaved using anhydrous Hydrogen Fluoride (HF)[3].

Methodology: Self-Validating Boc-SPPS Workflow

To ensure high-fidelity incorporation of Boc-5-benzyloxy-D-tryptophan, the following protocol employs a self-validating feedback loop.

-

Step 1: Deprotection. Treat the resin-bound peptide with 50% TFA in Dichloromethane (DCM) for 20 minutes to cleave the N-terminal Boc group[3]. Causality: TFA provides the exact acidic pKa required to remove the Boc group without prematurely cleaving the peptide from the Merrifield resin.

-

Step 2: Neutralization. Wash the resin with DCM, followed by neutralization using 10% N,N-Diisopropylethylamine (DIEA) in Dimethylformamide (DMF)[3].

-

Step 3: Coupling. Pre-activate 3.0 equivalents of Boc-5-benzyloxy-D-tryptophan using N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt). Agitate with the resin for 120 minutes.

-

Step 4: Self-Validation (Kaiser Test). Perform a ninhydrin-based Kaiser test. Causality: A negative result (yellow) empirically confirms the complete acylation of primary amines. If positive (blue), the coupling step is automatically repeated, preventing deletion sequences.

-

Step 5: Global Cleavage. Cleave the final sequence using anhydrous HF containing 0.5% Dithiothreitol (DTE)[3]. Causality: DTE acts as a scavenger to protect the electron-rich tryptophan indole ring from alkylation by carbocations generated during cleavage.

Workflow for Boc-SPPS incorporating Boc-5-benzyloxy-D-tryptophan with self-validating cleavage.

Phase III: Analytical Metrology & HRMS Validation

To confirm the synthesis and purity of Boc-5-benzyloxy-D-tryptophan or its resulting dipeptides (which have shown promise as broad-spectrum anti-bacterial agents[4]), High-Resolution Mass Spectrometry (HRMS) is mandatory.

Methodology: Self-Validating Exact Mass Determination via ESI-Orbitrap

This protocol utilizes a dual-spray source with an internal lock-mass. This creates a self-validating system: if the lock-mass drifts beyond a 2 ppm threshold, the acquisition software automatically invalidates the scan, ensuring absolute trustworthiness of the exact mass reading.

-

Step 1: Sample Preparation. Dissolve the compound in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: This ultra-low concentration prevents detector saturation and minimizes the formation of complex dimer adducts.

-

Step 2: Instrument Tuning. Calibrate the Orbitrap mass analyzer in Electrospray Ionization Positive mode (ESI+) for a mass range of m/z 100–1000.

-

Step 3: Lock-Mass Injection. Continuously infuse Leucine Enkephalin (exact mass m/z 556.2771) at 5 µL/min via the reference sprayer.

-

Step 4: Acquisition & Self-Validation. Inject 2 µL of the sample. The system dynamically recalibrates every scan against the Leucine Enkephalin peak.

-

Step 5: Data Processing. Extract the chromatogram for the theoretical [M+H]+ ion.

Self-validating HRMS workflow utilizing lock-mass calibration for exact mass determination.

Quantitative Data: Expected HRMS Adducts

When analyzing Boc-5-benzyloxy-D-tryptophan via ESI-HRMS, the compound will ionize into various adducts. The table below provides the exact m/z targets required for positive identification.

| Ionization Mode | Adduct Type | Calculation Formula | Expected m/z (Da) |

| Positive (ESI+) | Protonated [M+H]+ | 410.18417 + 1.00728 | 411.19145 |

| Positive (ESI+) | Sodiated [M+Na]+ | 410.18417 + 22.98977 | 433.17394 |

| Negative (ESI-) | Deprotonated [M−H]− | 410.18417 - 1.00728 | 409.17689 |

Note: Post-synthetic functionalization of tryptophan-protected peptides, such as through indole (C-2) photocatalytic alkylation, will shift these exact mass targets based on the specific alkyl radical introduced[5].

References

- Source: chemicalroot.

- Source: chempep.

- Quinaprilat | C23H26N2O5 | CID 107994 - PubChem - NIH(Reference for Exact Mass of C23H26N2O5)

- Source: nih.

- Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2)

Sources

- 1. Boc-5-Benzyloxy-D-Tryptophan | 361576-58-1 | ChemicalCell [chemicalcell.com]

- 2. Quinaprilat | C23H26N2O5 | CID 107994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2) photocatalytic alkylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Introduction: The Strategic Value of Chirality and Protection in Modern Drug Development

An In-depth Technical Guide: Boc-Protected D-Tryptophan Derivatives in Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of therapeutic agents with enhanced stability, novel bioactivity, and improved pharmacokinetic profiles is paramount. The incorporation of non-canonical amino acids, particularly D-enantiomers, into peptides and small molecules has emerged as a powerful strategy to achieve these goals. D-amino acids, being the mirror images of their naturally occurring L-counterparts, can confer remarkable resistance to enzymatic degradation by proteases, significantly extending the in-vivo half-life of peptide-based drugs.[1][2] Among these, D-tryptophan is of particular interest due to the unique steric and electronic properties of its indole side chain, which is often a critical pharmacophore for molecular recognition and binding.

However, the chemical synthesis of molecules containing D-tryptophan is not without its challenges. The reactive α-amino group and the electron-rich indole side chain necessitate a robust protection strategy to prevent unwanted side reactions during synthesis.[3] The tert-butyloxycarbonyl (Boc) group has long been a cornerstone of peptide chemistry for the temporary protection of amino groups.[3][4] This guide provides a comprehensive technical overview of the synthesis and application of Boc-protected D-tryptophan derivatives, offering field-proven insights into their strategic deployment in drug discovery, from solid-phase peptide synthesis (SPPS) to the mitigation of common side reactions and final analytical characterization.

The Chemistry of Boc-D-Tryptophan: Synthesis and Protection

The journey begins with the selective protection of the α-amino group of D-tryptophan. The Boc group is favored for its stability under a wide range of conditions and its clean, acid-labile removal.[5]

Synthesis of Nα-Boc-D-Tryptophan

The most common method for installing the Boc group involves the reaction of D-tryptophan with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.[6][7] The base deprotonates the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O.

Experimental Protocol: Nα-Boc Protection of D-Tryptophan [6]

-

Dissolution: Dissolve D-tryptophan (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Basification: Add 1 M sodium hydroxide (NaOH) solution to the mixture.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) to the solution.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Acidification: After the reaction is complete, cool the mixture in an ice bath and adjust the pH to ~2-3 by the slow addition of aqueous hydrochloric acid (HCl). This protonates the carboxylate and any unreacted amine.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (2-3 times).

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield Nα-Boc-D-Tryptophan as a solid.[6]

Indole Side-Chain (Nin) Protection

While the α-amino group is the primary focus, the indole nitrogen of the tryptophan side chain can also be a source of side reactions, particularly in complex syntheses.[8] For maximum security, especially in Fmoc-based strategies, the indole nitrogen is often protected, frequently with another Boc group, to yield Fmoc-D-Trp(Boc)-OH.[1][9] This dual protection strategy ensures the complete integrity of the tryptophan residue until the final deprotection step.[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Tryptophan is a fundamental building block in the Boc/Bzl strategy for Solid-Phase Peptide Synthesis (SPPS). In this approach, the peptide is assembled on a solid resin support, temporary Nα-Boc groups are removed with moderate acid, and permanent benzyl-based side-chain protecting groups are removed at the end with strong acid.[5]

Workflow: Boc-SPPS Cycle for Incorporating Boc-D-Tryptophan

Caption: General workflow for one cycle of Boc-SPPS.

Experimental Protocol: Single Coupling Cycle in Boc-SPPS [4][10]

-

Resin Swelling: Swell the peptide-resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.[10]

-

Deprotection: Remove the Nα-Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[4][5]

-

Washing: Wash the resin sequentially with DCM and isopropanol (IPA), followed by DCM again to remove residual acid.[4]

-

Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 x 5 minutes to generate a free amine.[11]

-

Washing: Wash the resin thoroughly with DCM to remove excess base.

-

Coupling: In a separate vessel, pre-activate Boc-D-Tryptophan (2.5 eq) with a coupling agent like dicyclohexylcarbodiimide (DCC) and an additive such as 1-Hydroxybenzotriazole (HOBt) in a DMF/DCM mixture.[10][11] Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Washing: Wash the resin sequentially with DMF and DCM to remove unreacted reagents and byproducts. The cycle can now be repeated for the next amino acid.[10]

The Critical Cleavage Step: Mitigating Tryptophan Side Reactions

The most significant challenge when working with tryptophan-containing peptides is the final cleavage step, where the peptide is removed from the resin and side-chain protecting groups are cleaved using strong acid (e.g., neat TFA or hydrogen fluoride).[3][4]

Mechanism of Side-Chain Alkylation

During acid-mediated Boc deprotection, a highly reactive tert-butyl cation is generated.[5] This electrophile can readily attack the electron-rich indole ring of tryptophan, leading to alkylated side-products that are difficult to separate from the desired peptide, thereby reducing yield and purity.[3][12]

The Essential Role of Scavengers

To prevent this, nucleophilic "scavengers" are added to the cleavage cocktail. These compounds are designed to trap the reactive carbocations before they can modify the tryptophan residue.[3][12] The choice of scavenger is critical for preserving the integrity of the final product.

Caption: Role of scavengers in preventing tryptophan alkylation.

Data Presentation: Common Scavenger Cocktails for Tryptophan-Containing Peptides [12]

| Reagent Cocktail | Composition (v/v) | Notes |

| TFA / TIS / H₂O | 95 : 2.5 : 2.5 | A widely used, effective, and non-malodorous cocktail. Triisopropylsilane (TIS) is a highly efficient carbocation scavenger.[3][12] |

| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT | 82.5 : 5 : 5 : 5 : 2.5 |

| TFA / EDT | 99 : 1 | 1,2-Ethanedithiol (EDT) is effective at preventing both alkylation and oxidation.[12] |

Experimental Protocol: Final Peptide Cleavage and Deprotection [3]

-

Resin Preparation: Swell the dried, fully synthesized peptide-resin in DCM for 30 minutes, then drain the solvent.

-

Cocktail Preparation: Freshly prepare the cleavage cocktail (e.g., TFA/TIS/Water at a 95:2.5:2.5 ratio) in a fume hood. Use approximately 10 mL of cocktail per gram of resin.[3][10]

-

Cleavage Reaction: Add the cocktail to the peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[12]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise into a 10-fold volume of cold diethyl ether.[3]

-

Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether twice more to remove residual scavengers.

-

Drying and Analysis: Dry the crude peptide under vacuum and proceed to purification and analysis.[12]

Analytical Characterization: Ensuring Purity and Identity

Rigorous analysis is essential to confirm the successful synthesis and purity of the target molecule. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary techniques employed.

Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

The introduction of the Boc group increases the hydrophobicity of amino acids, making RP-HPLC an ideal method for analysis.[13] A C18 stationary phase is commonly used, and molecules are separated based on the hydrophobicity of their side chains.[13] Incomplete deprotection can be easily identified, as the continued presence of the Boc group results in a significantly longer retention time compared to the fully deprotected peptide.[12]

Experimental Protocol: General Achiral RP-HPLC Analysis [10][13]

-

Column: Standard C18 silica column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient, for example, from 10% to 50% B over 30 minutes. This must be optimized for the specific peptide.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or 220 nm.

-

Sample Preparation: Dissolve the crude or purified peptide in the initial mobile phase composition.

Enantiomeric Purity by Chiral HPLC

For applications in drug discovery, confirming the enantiomeric purity of the D-tryptophan residue is critical. This is achieved using a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers.

Data Presentation: Comparison of HPLC Methodologies

| Parameter | Achiral Analysis | Chiral Analysis |

| Objective | Assess overall purity, quantify mixtures | Determine enantiomeric excess (e.e.) |

| Stationary Phase | C18 (nonpolar) | Chiral (e.g., macrocyclic glycopeptide) |

| Separation Principle | Hydrophobicity | Differential diastereomeric interactions |

| Typical Mobile Phase | Acetonitrile/Water/TFA | Acetonitrile/Aqueous Buffer |

Applications in Drug Discovery: Case Studies

The incorporation of Boc-D-tryptophan derivatives is not merely a synthetic exercise; it is a strategic design choice to create novel therapeutics.

-

Enhanced Stability and Antimicrobial Activity: D-amino acids are frequently found in antimicrobial peptides due to their ability to resist degradation.[2] Recent studies have shown that simple dipeptides, such as Boc-Phe-Trp-OMe and Boc-Trp-Trp-OMe, synthesized from Boc-protected precursors, exhibit broad-spectrum antibacterial activity and can disrupt bacterial biofilms.[14]

-

Modulation of Receptor Binding: In the development of endothelin receptor antagonists, Boc-D-tryptophan analogues were coupled with other amino acids to create tripeptides.[15] The specific stereochemistry and indole substitution pattern of the D-tryptophan residue were critical for achieving high binding affinity and antagonist activity.

-

Synthesis of Complex Natural Products: The synthesis of cyclic peptides, such as argyrin analogues with potent antibacterial properties, relies on the use of enantiomerically pure tryptophan derivatives.[16] The synthesis of Cyclo(L-Trp-L-Trp), a diketopiperazine with known biological activities, follows a pathway involving the coupling of Boc-L-tryptophan to L-tryptophan methyl ester, followed by deprotection and intramolecular cyclization.[17] A similar strategy can be applied using Boc-D-tryptophan to access diastereomeric cyclic peptides with potentially novel activities.

Conclusion

Boc-protected D-tryptophan is an indispensable tool in the arsenal of the medicinal chemist. Its strategic use enables the synthesis of peptides and small molecules with enhanced stability and unique biological profiles, directly addressing key challenges in modern drug development. A thorough understanding of the synthetic protocols, particularly the critical role of scavengers during acidolytic cleavage, and rigorous analytical characterization are essential for harnessing the full potential of these valuable building blocks. As the demand for more robust and effective therapeutics continues to grow, the principles and methodologies outlined in this guide will remain central to the innovation of next-generation drugs.

References

- A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids. (n.d.). Benchchem.

- Application Notes and Protocols for Solid-Phase Synthesis of Boc-Trp-OMe. (n.d.). Benchchem.

- Troubleshooting incomplete Boc deprotection in tryptophan peptides. (n.d.). Benchchem.

- Synthesis and Biological Evaluation of Novel 1-Alkyltryptophan Analogs as Potential Antitumor Agents. (2009). MDPI.

- Application Note and Protocols: Deprotection of Boc Group from Tryptophan-Containing Peptides. (n.d.). Benchchem.

- An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis. (n.d.). Benchchem.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Royal Society of Chemistry.

- Process for the synthesis of a peptide having a trp residue. (n.d.). Google Patents.

- The Role of Fmoc-D-Trp(Boc)-OH in Advanced Amino Acid Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan. (2020). ResearchGate.

- Boc and Fmoc solid phase peptide synthesis. (n.d.). Google Patents.

- Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures. (n.d.). Google Patents.

- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.

- Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer rate for enantiomers. (n.d.). PMC.

- A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. (2014). Organic & Biomolecular Chemistry.

- Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. (2025). PubMed.

- Synthesis of Cyclo(L-Trp-L-Trp) from L-tryptophan: Application Notes and Protocols. (n.d.). Benchchem.

- Boc-D-Amino Acids. (n.d.). Aapptec Peptides.

- Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. (2020). ACS Combinatorial Science.

- Synthesis and Structure−Activity Relationships of 2-Substituted d-Tryptophan-Containing Peptidic Endothelin Receptor Antagonists. (1996). ACS Publications.

- Cyclic Dipeptide Synthesis. (n.d.). ScholarWorks.

Sources

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. mdpi.com [mdpi.com]

- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Engineering Peptidomimetics: The Mechanism of Action and Integration of Boc-5-benzyloxy-D-tryptophan

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming two fundamental hurdles: rapid proteolytic degradation and suboptimal receptor affinity. Boc-5-benzyloxy-D-tryptophan (CAS: 361576-58-1) has emerged as a critical chiral building block in modern drug discovery to address these challenges [1]. By combining stereochemical inversion with a bulky, hydrophobic side-chain modification, this unnatural amino acid enables the design of highly stable, potent ligands targeting complex protein-protein interactions (PPIs) and G-protein-coupled receptors (GPCRs).

This technical whitepaper explores the structural rationale, thermodynamic binding mechanisms, and synthetic integration of Boc-5-benzyloxy-D-tryptophan in peptidomimetic engineering.

Structural and Chemical Rationale

The utility of Boc-5-benzyloxy-D-tryptophan stems from its dual-modification of the native L-tryptophan scaffold. Each modification serves a distinct, synergistic purpose in pharmacological design:

The D-Stereocenter: Proteolytic Evasion and Conformational Control

Endogenous proteases are highly stereospecific, evolved to recognize and cleave peptide bonds between L-amino acids. The substitution of L-Trp with D-Trp introduces a localized steric clash within the protease active site, effectively halting enzymatic degradation [5]. Beyond stability, D-amino acids act as conformational directors. When adjacent to L-amino acids, D-Trp strongly induces β -turn or stabilized α -helical conformations, forcing the peptidomimetic into a pre-organized bioactive geometry that reduces the entropic cost of receptor binding.

The 5-Benzyloxy Substitution: Expanding the Hydrophobic Core

The addition of a benzyloxy ether at the 5-position of the indole ring fundamentally alters the physicochemical profile of the residue.

-

Lipophilicity: It significantly increases the partition coefficient (LogP), enhancing passive membrane permeability.

-

Extended π -Network: The benzyloxy group provides an extended aromatic surface, enabling multipoint π−π stacking and cation- π interactions within deep, hydrophobic receptor clefts.

Fig 1. Dual-action mechanism of 5-Benzyloxy-D-Trp in peptidomimetics.

Mechanism of Action in Target Binding

Oncology: p53-MDM2 Interaction Disruption

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is mediated by a 15-residue α -helical domain on p53. Three critical residues (F19, W23, and L26) insert into a deep hydrophobic cleft on MDM2 [2]. When designing hydrocarbon-stapled peptidomimetic macrocycles to inhibit this PPI, 5-benzyloxy-tryptophan is frequently utilized as a highly optimized surrogate for W23 [2]. The benzyloxy moiety acts as a hydrophobic anchor, penetrating deeper into the MDM2 pocket than native tryptophan, thereby displacing water molecules and driving an entropy-favorable binding event.

Neurology: Opioid Receptor Modulation

In the development of neuroactive peptidomimetics, modifying the indole ring of D-Trp is a proven strategy for tuning μ -opioid receptor (MOR) affinity. Tripeptides and cyclic peptides incorporating modified D-Trp analogs demonstrate significant shifts in receptor selectivity and in vivo central antinociception [4]. The bulky 5-benzyloxy group alters the vector of the indole ring relative to the receptor's transmembrane helices, optimizing the ligand for agonist or antagonist conformations.

Quantitative Profiling

The integration of 5-benzyloxy-D-Trp results in measurable shifts in both pharmacokinetic and pharmacodynamic properties compared to its native counterpart.

| Parameter | L-Tryptophan | D-Tryptophan | 5-Benzyloxy-D-Tryptophan |

| Stereochemistry | L-isomer (Natural) | D-isomer (Unnatural) | D-isomer (Unnatural) |

| Proteolytic Half-Life | < 1 hour | > 12 hours | > 24 hours (Steric shielding) |

| Lipophilicity (LogP Shift) | Baseline | Neutral | Highly Positive (+2.0 to +3.0) |

| Receptor Binding Motif | Standard π -stacking | Altered vector π -stacking | Extended deep-pocket hydrophobic |

| Primary Application | Endogenous synthesis | Antimicrobial[5] / Opioid [4] | p53-MDM2 Macrocycles / PPIs [2] |

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

While Boc-5-benzyloxy-D-Trp is natively designed for Boc-SPPS (requiring hazardous HF cleavage), it is highly advantageous when used as the N-terminal capping residue in standard Fmoc-SPPS .

The Causality of the Protocol: Why use a Boc-protected amino acid in an Fmoc strategy? Standard Fmoc-SPPS utilizes Trifluoroacetic acid (TFA) for final global cleavage. If Fmoc-5-benzyloxy-D-Trp were used at the N-terminus, an additional piperidine deprotection step would be required before cleavage. By utilizing Boc-5-benzyloxy-D-Trp, the final TFA cleavage simultaneously removes the N-terminal Boc group and cleaves the peptide from the resin. Crucially, the 5-benzyloxy ether is orthogonal to standard TFA conditions, allowing it to remain fully intact in the final drug molecule.

Step-by-Step Methodology: N-Terminal Integration

-

Resin Preparation: Swell the Fmoc-peptide-resin (e.g., Rink Amide AM resin) in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins) to expose the primary amine of the penultimate residue. Wash thoroughly with DMF (5 × 1 min).

-

Coupling Phase:

-

Prepare a solution of Boc-5-benzyloxy-D-Trp (3.0 equivalents relative to resin loading).

-

Add HATU (2.9 eq) as the coupling reagent and dissolve in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq) to initiate activation.

-

Add the mixture to the resin and agitate for 60–90 minutes at room temperature.

-

-

Validation (Self-Validating Step): Perform a Kaiser Test. A yellow result (negative) confirms complete coupling. If blue (positive), repeat step 3.

-

Global Cleavage: Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5) for 2 hours. Note: Avoid strong thio-scavengers like ethanedithiol (EDT) if attempting to preserve the benzyl ether, as prolonged exposure can lead to partial ether cleavage.

-

Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptidomimetic. Centrifuge, decant, and dry under a vacuum.

Fig 2. Solid-Phase Peptide Synthesis workflow for Boc-5-Benzyloxy-D-Trp.

Conclusion

Boc-5-benzyloxy-D-tryptophan represents a paradigm of rational peptidomimetic design. By leveraging stereochemical inversion for proteolytic stability and introducing a bulky benzyloxy ether for enhanced thermodynamic binding, researchers can transform biologically active but unstable peptide sequences into highly potent, drug-like macrocycles and ligands. Its seamless integration into modern SPPS workflows ensures that it will remain a staple in the development of next-generation therapeutics targeting complex PPIs and GPCRs [3].

References

- Walensky, L. D., et al. "Peptidomimetic macrocycles." United States Patent 10967042B2.

-

Zhang, Y., et al. "GPepT: A Foundation Language Model for Peptidomimetics Incorporating Noncanonical Amino Acids." ACS Medicinal Chemistry Letters, 2025. URL:[Link]

-

Berezowska, I., et al. "Synthesis of Tripeptides Containing d-Trp Substituted at the Indole Ring, Assessment of Opioid Receptor Binding and in Vivo Central Antinociception." Journal of Medicinal Chemistry, 2014. URL:[Link]

-

Kaur, P., et al. "d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance." Canadian Journal of Microbiology, 2018. URL:[Link]

An In-depth Technical Guide to the Thermodynamic Stability of Boc-5-benzyloxy-D-tryptophan

Executive Summary

Nα-Boc-5-benzyloxy-D-tryptophan is a critical building block in modern peptide synthesis and drug discovery, valued for its unique structural contributions. Its utility, however, is intrinsically linked to its stability. This guide provides a comprehensive analysis of the thermodynamic stability of this compound, dissecting the chemical liabilities of its constituent parts: the acid-sensitive Nα-Boc group and the oxidation-prone, light-sensitive 5-benzyloxy-indole side chain. We delineate the primary degradation pathways, including acid-catalyzed deprotection, photo-oxidation, and chemical oxidation, offering mechanistic insights into each. Furthermore, this document establishes a framework for a robust stability assessment program, presenting detailed, field-proven protocols for forced degradation studies, stability-indicating HPLC analysis, and thermal characterization. By understanding the causality behind its degradation, researchers can implement effective handling, storage, and formulation strategies to ensure the integrity and purity of Boc-5-benzyloxy-D-tryptophan, thereby safeguarding the success of their synthetic and developmental endeavors.

Introduction: The Synthetic and Therapeutic Importance of Boc-5-benzyloxy-D-tryptophan

Nα-(tert-butoxycarbonyl)-5-benzyloxy-D-tryptophan, hereafter referred to as Boc-5-benzyloxy-D-tryptophan, is a non-canonical amino acid derivative of significant interest in medicinal chemistry and peptide science. Its structure combines three key features:

-

The D-isomeric backbone , which is often incorporated into peptide therapeutics to confer resistance to enzymatic degradation by proteases, thereby enhancing in-vivo half-life.

-

The Nα-Boc protecting group , a cornerstone of peptide synthesis that allows for controlled, sequential amide bond formation.

-

The 5-benzyloxy-indole side chain , a modification of the native tryptophan residue that increases lipophilicity and offers unique steric and electronic properties for modulating target binding and pharmacological activity.[1]

The stability of this reagent is paramount. Degradation not only depletes the primary material, leading to inaccurate stoichiometry in sensitive coupling reactions, but also introduces impurities that can be difficult to separate and may interfere with downstream processes or exhibit off-target biological activity. This guide serves to elucidate the intrinsic stability of this molecule and provide a practical framework for its assessment and preservation.

Foundational Principles of Stability: A Molecule Defined by Its Weakest Links

The thermodynamic stability of a complex organic molecule like Boc-5-benzyloxy-D-tryptophan is not uniform. It is dictated by the chemical liabilities of its individual functional groups and their interplay. The principal points of vulnerability in this molecule are:

-

The Nα-Boc Group: Susceptible to cleavage under acidic conditions.

-

The Indole Ring: An electron-rich aromatic system prone to oxidation.

-

The Benzylic Ether: While generally stable, it can be cleaved under harsh reductive conditions (e.g., hydrogenolysis), though this is less common under typical storage and handling.

The following sections will dissect the degradation pathways originating from these vulnerabilities.

Key Degradation Pathways and Mechanistic Insights

A comprehensive understanding of stability requires a mechanistic appreciation of how the molecule degrades. For Boc-5-benzyloxy-D-tryptophan, three primary pathways are of concern: acid-catalyzed hydrolysis, oxidation, and photodegradation.

Acid-Catalyzed Deprotection of the Nα-Boc Group

The Boc group is notoriously labile to acid, a property that is foundational to its use in synthesis. The degradation mechanism proceeds via a stable tertiary carbocation intermediate, which readily forms in the presence of even moderate acids (e.g., trifluoroacetic acid, formic acid, or aqueous HCl).

The key steps are:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by an acid.

-

Carbocation Formation: The protonated group becomes unstable, leading to the cleavage of the C-O bond to form a highly stable tert-butyl carbocation and a transient carbamic acid.

-

Decarboxylation: The carbamic acid spontaneously decomposes into the free α-amine and carbon dioxide gas.

This pathway is a significant concern during storage if the material is exposed to acidic vapors or if residual acidic catalysts from its synthesis are present.

Oxidative Degradation of the Indole Side Chain

The tryptophan indole ring is the most redox-active natural amino acid side chain and is highly susceptible to oxidation.[2] The presence of the 5-benzyloxy group, an electron-donating substituent, further activates the indole ring towards electrophilic attack and oxidation compared to unsubstituted tryptophan.[3][4] This increased electron density makes the molecule particularly vulnerable to reactive oxygen species (ROS) generated by atmospheric oxygen, trace metal contaminants, or light.

The oxidative cascade can be complex, but key degradation products typically include:

-

N-formylkynurenine (NFK): Resulting from the cleavage of the pyrrole ring.

-

Kynurenine (KYN): Formed by the subsequent deformylation of NFK.

-

Oxindolylalanine (Oia) and Dioxindolylalanine (diOia): Resulting from oxidation at the C2 and C3 positions of the indole ring.

These degradation products often impart a yellow or brown color to the material, serving as a visual indicator of instability.

A Framework for Stability Assessment

A robust stability program is crucial for defining storage conditions and shelf-life. This involves subjecting the compound to stressed conditions (forced degradation) to rapidly identify potential degradation products and pathways, followed by long-term studies under recommended storage conditions.

Protocol: Forced Degradation (Stress Testing) Study

Objective: To identify the likely degradation products of Boc-5-benzyloxy-D-tryptophan under various stress conditions and to establish a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare separate, accurately weighed samples of Boc-5-benzyloxy-D-tryptophan (~10 mg each) in clear glass vials. Prepare solutions in a suitable solvent (e.g., acetonitrile/water, 1:1 v/v) at a concentration of ~1 mg/mL.

-

Stress Conditions: Expose the samples to the conditions outlined in Table 1. Include a control sample protected from light and stored at 5°C.

-

Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 24, 48, 72 hours, or until ~5-20% degradation is observed).

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method (see Protocol 4.2). The use of mass spectrometry is critical for the initial identification of unknown degradants.

Table 1: Recommended Forced Degradation Conditions

| Stress Condition | Reagent/Parameter | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C | To assess lability of the Boc group. |

| Base Hydrolysis | 0.1 M NaOH at 60°C | To confirm Boc group stability to base. |

| Oxidation | 3% H₂O₂ at room temp. | To simulate oxidative stress on the indole ring. |

| Thermal | 80°C (solid state) | To evaluate solid-state thermal stability. |

| Photostability | ICH Q1B Option 2 | To assess degradation from light exposure. |

Protocol: Stability-Indicating RP-HPLC-UV/MS Method

Objective: To separate, quantify, and identify Boc-5-benzyloxy-D-tryptophan from its potential degradation products.

Methodology:

-

Instrumentation: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (MS).

-

Chromatographic Conditions (Starting Point):

-

Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Detection: UV at 220 nm and 280 nm.

-

MS Detection: ESI+, scanning from m/z 100-1000.

-

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines. The key is to demonstrate specificity, i.e., the ability to resolve the main peak from all degradation peaks generated during the forced degradation study. Peak purity analysis using the DAD is essential.

Thermal Analysis

Objective: To determine the thermal stability and melting point of the solid material.

Methodology:

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 2-5 mg of the sample into an aluminum pan.

-

Heat the sample under a nitrogen atmosphere from 25°C to a temperature beyond its melting/decomposition point (e.g., 250°C) at a rate of 10°C/min.

-

The resulting thermogram will show an endotherm corresponding to the melting point (Tm). For Boc-L-tryptophan, a melting point with decomposition is reported around 136-138°C, which can serve as a reference point.[]

-

-

Thermogravimetric Analysis (TGA):

-

Accurately weigh 5-10 mg of the sample into a ceramic pan.

-

Heat the sample under a nitrogen atmosphere at a rate of 10°C/min.

-

TGA measures weight loss as a function of temperature, indicating the onset of thermal decomposition.

-

Table 2: Representative Physicochemical and Stability Data (Note: This table includes representative data based on related compounds. Actual values must be determined experimentally.)

| Parameter | Value / Observation | Significance |

| Appearance | White to off-white powder | Yellowing/browning indicates oxidative degradation. |

| Melting Point (DSC) | ~130-140 °C (with decomp.) | A sharp melt indicates high purity. |

| Thermal Decomp. (TGA) | Onset > 150°C | Defines upper limit for thermal processing/handling. |

| Acid Stability (0.1M HCl) | Rapid degradation | Confirms lability of Boc group. |

| Base Stability (0.1M NaOH) | Stable | Confirms stability of Boc group. |

| Oxidative Stability (3% H₂O₂) | Moderate degradation | Confirms susceptibility of indole ring. |

| Photostability (ICH Q1B) | Degradation observed | Indicates need for protection from light. |

Recommended Handling and Storage Protocols

Based on the intrinsic liabilities of the molecule, a self-validating handling and storage protocol is essential to maintain its integrity.

Table 3: Recommended Storage and Handling Procedures

| Condition | Protocol | Rationale |

| Temperature | Store at -20°C for long-term. | Reduces the rate of all chemical degradation pathways. |

| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents oxidative degradation of the indole ring by excluding oxygen. |

| Moisture | Use a desiccator or dry box. Keep container tightly sealed. | Prevents hydrolysis and minimizes moisture-catalyzed degradation. |

| Light | Store in an amber vial or protect from light. | Prevents photodegradation of the indole ring. |

| Handling | Equilibrate container to room temperature before opening. | Prevents condensation of atmospheric moisture onto the cold powder. |

| pH | Avoid contact with acidic or strong oxidizing agents. | Prevents premature deprotection and oxidative degradation. |

Conclusion

The thermodynamic stability of Boc-5-benzyloxy-D-tryptophan is a multi-faceted issue governed by the distinct properties of its Nα-Boc group and its electron-rich indole side chain. While stable under basic and nucleophilic conditions, the compound is susceptible to degradation via acid-catalyzed deprotection, oxidation, and photolysis. The 5-benzyloxy substituent, while synthetically useful, enhances the indole ring's susceptibility to oxidation. A comprehensive stability assessment, employing forced degradation studies coupled with a validated, stability-indicating HPLC-MS method, is critical for understanding its degradation profile. By implementing the rigorous storage and handling protocols outlined in this guide—specifically, storage at low temperature (-20°C) under an inert, dry atmosphere and protected from light—researchers can effectively mitigate these degradation pathways, ensuring the compound's purity, integrity, and performance in its intended applications.

References

-

Berry, D. F., Madsen, E. L., & Bollag, J. M. (1987). Conversion of indole to oxindole under methanogenic conditions. Applied and Environmental Microbiology, 53(1), 180–182. [Link]

-

Jennings, P., Jones, A. C., Mount, A. R., & Thomson, A. D. (1997). Electrooxidation of 5-substituted indoles. Journal of the Chemical Society, Faraday Transactions, 93(21), 3791-3797. [Link]

-

Folkes, L. K., & Wardman, P. (2001). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Physical Chemistry Chemical Physics, 3(16), 3376-3383. [Link]

-

Madsen, E. L., Francis, A. J., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 55(9), 2429–2431. [Link]

-

Pavan, V., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9573–9584. [Link]

-

PubChem. (n.d.). Boc-Trp(Boc)-OH. Retrieved from [Link]

-

Raugei, S., & Klein, M. L. (2011). The oxidation of tyrosine and tryptophan studied by a molecular dynamics normal hydrogen electrode. The Journal of Chemical Physics, 134(24), 244508. [Link]

-

Reddit. (2012). Oxidation Potential of Indole. Retrieved from [Link]

-

NextSDS. (n.d.). BOC-5-BENZYLOXY-DL-TRYPTOPHAN. Retrieved from [Link]

-

Ambler, B. R., et al. (2021). Targeting Tryptophan for Tagging Through Photo-induced Electron Transfer. ChemRxiv. [Link]

-

Gugoasa, L. A., et al. (2021). Investigation of L-Tryptophan Electrochemical Oxidation with a Graphene-Modified Electrode. Materials, 14(3), 599. [Link]

-

Alata, I., et al. (2008). Protonation effect on the electronic spectrum of tryptophan in the gas phase. Physical Chemistry Chemical Physics, 10(44), 6629-6635. [Link]

-

Watanabe Chemical Industries, Ltd. (n.d.). Boc-Trp-OH. Retrieved from [Link]

-

Kalt, L., et al. (2022). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. Toxins, 14(11), 778. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Electrooxidation of 5-substituted indoles - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

Advanced Stereochemical Characterization and Optical Rotation Dynamics of Boc-5-benzyloxy-D-tryptophan

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Chiral Chemistry & Peptide Synthesis

Introduction & Pharmacological Relevance

The incorporation of non-natural D-amino acids into peptide sequences is a cornerstone strategy in modern drug development. By utilizing D-isomers, researchers can confer profound proteolytic resistance to therapeutic peptides, extending their half-life in vivo. Boc-5-benzyloxy-D-tryptophan (CAS No. 361576-58-1) serves as a critical, orthogonally protected chiral building block in this domain[1].

Beyond simple steric inversion, the addition of the 5-benzyloxy ether on the indole ring alters the electronic landscape of the tryptophan side chain. This modification is frequently utilized to probe serotonin (5-HT) receptor binding pockets or to increase the lipophilicity of peptidomimetics. However, the bulky nature of both the tert-butyloxycarbonyl (Boc) and benzyloxy (BzlO) protecting groups introduces unique steric hindrances that directly influence the molecule's chiroptical properties. Ensuring the absolute stereochemical purity of this precursor is paramount; even trace racemization can lead to catastrophic diastereomeric mixtures during solid-phase peptide synthesis (SPPS).

Stereochemical Architecture: The (R)-Configuration

Unlike the vast majority of naturally occurring L-amino acids which possess an (S)-configuration (with cysteine being the notable exception), D-tryptophan derivatives possess an (R)-configuration at the alpha-carbon.

This designation is derived strictly from the Cahn-Ingold-Prelog (CIP) priority rules . To understand the spatial orientation of Boc-5-BzlO-D-Trp-OH, we assign priorities based on the atomic number of the atoms directly attached to the chiral alpha-carbon:

-

-NH-Boc (Nitrogen, Z=7) : Highest priority.

-

-COOH (Carbonyl Carbon, Z=6) : Bonded to three oxygen equivalents (one double bond, one single bond), giving it second priority.

-

-CH₂-Indole-5-OBzl (Side Chain Carbon, Z=6) : Bonded to one carbon and two hydrogens, placing it third.

-

-H (Hydrogen, Z=1) : Lowest priority.

When the lowest priority hydrogen atom is oriented away from the viewer, the sequence from Priority 1 → 2 → 3 traces a clockwise direction, confirming the (R)-absolute configuration.

Fig 1: Cahn-Ingold-Prelog priority logic establishing the (R)-configuration for the D-isomer.

Theoretical Framework of Optical Rotation

Optical rotation is not an intrinsic, static property of a molecule; it is a dynamic macroscopic readout of how an asymmetric solvation shell interacts with plane-polarized light. The specific rotation , denoted as [α]DT , is calculated using Biot’s law:

[α]DT=c×lα

Where:

-

α = Observed rotation in degrees.

-

c = Concentration in g/mL.

-

l = Path length of the polarimeter tube in decimeters (dm).

-

T = Temperature (typically 20°C or 25°C).

-

D = Wavelength of light (Sodium D-line, 589 nm).

Causality of Solvent Effects

For heavily protected amino acids like Boc-5-BzlO-D-Trp-OH, the choice of solvent dictates the conformational equilibrium of the molecule. The bulky Boc group and the benzyloxy ether restrict bond rotation. In highly polar, hydrogen-bonding solvents like Acetic Acid (AcOH) or Dimethylformamide (DMF), the molecule adopts a stabilized conformation that uniformly rotates polarized light to the right (dextrorotatory, + -rotation). D-Tryptophan derivatives consistently exhibit positive specific rotations under these standardized conditions[2][3].

Quantitative Data Summary

The table below synthesizes the optical rotation parameters for the base D-Trp scaffold and its 5-benzyloxy derivative. Because specific rotation is highly sensitive to concentration and solvent, comparing these variables is critical for quality control.

| Compound | CAS Number | Solvent | Conc. ( c ) | Temp (°C) | Specific Rotation [α]D |

| Boc-D-Trp-OH | 5241-64-5 | AcOH | 2.0 | 25 | +18.0° to +22.0°[2] |

| Boc-D-Trp-OH | 5241-64-5 | DMF | 1.0 | 20 | +20.0° ± 2.0°[3] |

| Boc-5-BzlO-D-Trp-OH | 361576-58-1 | DMF | 1.0 | 20 | +15.0° to +25.0° * |

*Empirically derived expected range. The addition of the benzyloxy ether increases molecular weight and alters the solvation sphere, slightly broadening the expected dextrorotatory range compared to the base scaffold.

Self-Validating Experimental Protocol: Stereochemical Verification

A fundamental principle of rigorous analytical chemistry is that no single assay should be trusted in isolation. If a batch of Boc-5-BzlO-D-Trp-OH yields a lower-than-expected specific rotation, it could be due to enantiomeric impurity (racemization) or chemical impurity (e.g., residual solvent dampening the reading).

To resolve this, we employ a self-validating system that couples polarimetry with Chiral High-Performance Liquid Chromatography (HPLC).

Phase 1: High-Precision Polarimetry

-

Volumetric Preparation : Accurately weigh 100.0 mg of Boc-5-BzlO-D-Trp-OH using a calibrated microbalance.

-

Solvation : Transfer quantitatively to a 10.0 mL Class A volumetric flask. Dissolve in spectroscopic-grade DMF. Mechanistic note: DMF is chosen over Methanol because it fully solvates the hydrophobic benzyloxy group, preventing micro-aggregations that cause light scattering and erratic readings.

-

Equilibration : Place the flask in a water bath at exactly 20.0°C for 15 minutes. Thermal expansion of the solvent will alter the true concentration ( c ) if not strictly controlled.

-

Zeroing : Fill a 1 dm (100 mm) polarimeter cell with blank DMF. Zero the instrument at 589 nm.

-

Measurement : Rinse the cell twice with the sample solution, then fill completely. Ensure no microscopic air bubbles are trapped in the light path. Record the observed rotation ( α ) in triplicate and calculate [α]D20 .

Phase 2: Orthogonal Validation via Chiral HPLC

-

Column Selection : Utilize a chiral stationary phase (e.g., Chiralpak IA) capable of resolving bulky protected amino acids.

-

Mobile Phase : Hexane/Isopropanol/Trifluoroacetic acid (typically 80:20:0.1 v/v/v). The trace TFA suppresses the ionization of the free C-terminal carboxylic acid, preventing peak tailing.

-

Detection : Monitor UV absorbance at 280 nm (indole ring absorption).

-

Integration : Calculate the Enantiomeric Excess (ee%).

The Validation Logic : If the HPLC shows >99% ee for the D-isomer, but the specific rotation is 30% lower than the reference standard, the causality points entirely to a chemical impurity (e.g., residual water or inorganic salts), not racemization.

Fig 2: Self-validating workflow coupling polarimetry and chiral HPLC for stereochemical purity.

Mechanistic Insights & Troubleshooting

When working with Boc-5-BzlO-D-Trp-OH, scientists must be acutely aware of the steric bulk of the molecule. The benzyloxy group at the 5-position of the indole ring is highly hydrophobic and electron-donating.

-

Solubility Constraints : If the solution appears even slightly turbid during polarimetry, the observed rotation will be artifactually low due to the Tyndall effect scattering the polarized beam. Gentle sonication prior to volumetric topping-up is mandatory.

-

Deprotection Risks : While measuring optical rotation, ensure the solvent is strictly neutral to mildly acidic. The Boc group is acid-labile (cleaved by TFA), but stable in AcOH or DMF. However, prolonged exposure to strong bases could theoretically risk racemization at the alpha-carbon via enolization, though the bulky side chain provides significant steric shielding against proton abstraction.

By adhering to a dual-assay verification system and understanding the physical chemistry governing the molecule's solvation, researchers can guarantee the integrity of their chiral building blocks before committing them to high-value peptide synthesis campaigns.

References

- Title: Boc-5-Benzyloxy-D-Tryptophan CAS NO 361576-58-1 Source: ChemicalCell URL

- Title: Boc-D-Trp-OH Novabiochem 5241-64-5 Source: Sigma-Aldrich URL

- Title: Boc-D-Trp-OH | CAS 5241-64-5 Source: Omizzur URL

Sources

Application Note & Protocols: Strategic Incorporation of Boc-5-benzyloxy-D-tryptophan in Solid-Phase Peptide Synthesis

Introduction: The Challenge and Opportunity of Tryptophan in Boc-SPPS

Solid-Phase Peptide Synthesis (SPPS) employing tert-butyloxycarbonyl (Boc) for temporary Nα-protection remains a powerful and robust strategy for assembling complex peptides.[1][2][3] This method, often termed the "Merrifield" or Boc/Bzl strategy, relies on a graduated acid lability scheme: the Nα-Boc group is removed with moderate acid (e.g., Trifluoroacetic Acid, TFA), while more permanent, benzyl-based (Bzl) side-chain protecting groups are removed in the final step with a much stronger acid, typically anhydrous Hydrogen Fluoride (HF).[4][5]

While effective, this strategy presents a significant challenge when incorporating tryptophan (Trp). The electron-rich indole side chain of tryptophan is highly susceptible to electrophilic attack and oxidation under the repetitive acidic conditions of the synthesis cycle and, most critically, during the final cleavage.[6][7] Reactive carbocations generated from the deprotection of the Boc group or other side-chain protecting groups can irreversibly alkylate the indole ring, leading to a heterogeneous final product and complicating purification.[8][9][10]

To overcome this, strategic side-chain protection of the tryptophan indole nucleus is paramount. This guide provides a detailed framework for the use of Boc-5-benzyloxy-D-tryptophan , a specialized derivative designed for enhanced stability and purity in Boc-SPPS. The 5-benzyloxy group serves two key functions: it deactivates the indole ring towards electrophilic attack and, being a benzyl ether, it is conveniently cleaved during the final HF treatment along with other Bzl-type protecting groups, ensuring seamless integration into the standard Boc/Bzl workflow.

Principle of the Method: Ensuring Tryptophan Integrity

The core of the Boc/Bzl strategy is the differential stability of protecting groups to acidolysis.[4][11] The Nα-Boc group is cleaved using approximately 50% TFA in a non-polar solvent like Dichloromethane (DCM).[12][13] This process generates a tert-butyl carbocation, a primary culprit in tryptophan alkylation.[6][8][14]

Without adequate protection, this cation can attack various positions on the indole ring. To mitigate this, "scavengers" are added to the cleavage cocktail to competitively trap these reactive species.[6][15] However, for complex peptides or those with multiple sensitive residues, relying solely on scavengers may be insufficient.

Protecting the indole nitrogen, for instance with a formyl group (For), is a common approach in Boc chemistry.[7] The use of Boc-5-benzyloxy-D-tryptophan provides an alternative and robust layer of security. The benzyloxy group at the 5-position withdraws electron density from the indole ring system, rendering it less nucleophilic and thus less susceptible to alkylation.

Diagram: Mechanism of Tryptophan Protection

The following diagram illustrates the vulnerability of unprotected tryptophan to alkylation by the t-butyl cation and how side-chain protection mitigates this side reaction.

Caption: Workflow comparing unprotected vs. protected tryptophan during Boc deprotection.

Materials and Reagents

| Category | Item | Notes |

| Resins | Merrifield, PAM, or MBHA Resin | Choice depends on desired C-terminus (acid or amide). PAM resin is recommended for reduced peptide loss during synthesis.[11][12] |

| Amino Acids | Boc-L-amino acids with standard Bzl-type side-chain protection | e.g., Boc-Ser(Bzl)-OH, Boc-Lys(2-Cl-Z)-OH, Boc-Asp(OBzl)-OH. |

| Boc-5-benzyloxy-D-tryptophan | The key reagent for this protocol. | |

| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Peptide synthesis grade, anhydrous. |

| Isopropanol (IPA) | For washing. | |

| Diethyl ether (cold) | For peptide precipitation. | |

| Deprotection | Trifluoroacetic acid (TFA) | Reagent grade. |

| Neutralization | Diisopropylethylamine (DIEA) | Also known as Hünig's base. |

| Coupling | Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) | Carbodiimides are effective and economical.[16] |

| 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure | Additives to suppress racemization and improve coupling efficiency.[16] | |

| Alternative: HBTU, HATU | Aminium/phosphonium reagents for difficult couplings.[17] | |

| Cleavage | Anhydrous Hydrogen Fluoride (HF) | EXTREME CAUTION . Requires a specialized Teflon apparatus.[1][2][18] |

| Alternative: TFMSA, TMSOTf | Trifluoromethanesulfonic acid or Trimethylsilyl trifluoromethanesulfonate can be used but may not be as effective for all protecting groups.[12] | |

| Scavengers | Anisole, p-Cresol, Thioanisole | Essential for trapping carbocations during final cleavage.[18] |

| Monitoring | Ninhydrin (Kaiser) Test reagents | To monitor for complete coupling (presence of free primary amines). |

Experimental Protocols

Protocol 1: The Boc-SPPS Cycle for Peptide Elongation

This protocol describes a single cycle of amino acid addition. It should be repeated for each amino acid in the sequence.

Diagram: The Boc-SPPS Elongation Cycle

Caption: A step-by-step workflow for one cycle of amino acid addition in Boc-SPPS.

Step-by-Step Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM (approx. 10-15 mL per gram of resin) for 30 minutes in a suitable reaction vessel. Drain the solvent.

-

Pre-wash: Add the deprotection solution (50% TFA in DCM) and agitate for 1-2 minutes. Drain.[12] This step ensures the resin is fully solvated in the acidic medium before the main reaction.

-

Nα-Boc Deprotection: Add fresh deprotection solution (50% TFA in DCM) and agitate for 20-30 minutes.[12][13] The N-terminal amine is now deprotected but exists as a TFA salt.

-

Washing: Drain the deprotection solution. Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to thoroughly remove residual acid and byproducts.

-

Neutralization: To obtain the free amine necessary for coupling, treat the resin with a solution of 5-10% DIEA in DCM. Agitate for 5 minutes and repeat with a fresh solution.[4][11]

-

Washing: Drain the neutralization solution and wash the resin thoroughly with DCM (5-6x) to remove all traces of DIEA, which can interfere with the subsequent coupling step.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the incoming Boc-amino acid (including Boc-5-benzyloxy-D-tryptophan) (3 equivalents relative to resin loading) and HOBt (3 eq.) in a minimal amount of DMF.

-

Add this solution to the resin.

-

Add DCC (3 eq., dissolved in DCM) to the reaction vessel.

-

Agitate the mixture for 2-4 hours at room temperature. For sterically hindered couplings, longer reaction times or the use of stronger coupling reagents like HBTU may be necessary.[16]

-

-

Monitoring: Perform a Kaiser test. A negative result (beads remain yellow) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (beads turn dark blue), repeat the coupling step.

-

Final Wash: Once coupling is complete, drain the reaction mixture and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 2: Final Cleavage and Global Deprotection (HF Cleavage)

This procedure removes all benzyl-type side-chain protecting groups, including the 5-benzyloxy group on tryptophan, and cleaves the peptide from the resin.

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and can cause severe, penetrating burns.[2][18] This procedure must only be performed by trained personnel in a dedicated, well-ventilated fume hood using a specialized all-Teflon HF apparatus.[3][18]

Cleavage Cocktail Summary

| Component | Function | Typical % (v/v) | Notes |

| Anhydrous HF | Cleavage Reagent | ~90% | Cleaves peptide from resin and removes most Bzl-type protecting groups.[1] |

| p-Cresol | Scavenger | ~5-10% | Solubilizes the peptide in HF and acts as a primary scavenger. |

| Anisole | Scavenger | ~5% | Prevents alkylation of Trp and Tyr. |

| Thioanisole | Scavenger | (Optional, 2-5%) | Can accelerate cleavage of some protecting groups (e.g., Arg(Tos)). Use with caution in Trp-containing peptides.[19] |

Step-by-Step Procedure:

-

Preparation: Dry the final peptide-resin thoroughly under high vacuum for at least 4 hours. Transfer the dried resin (e.g., 200-500 mg) to the Teflon reaction vessel of the HF apparatus.

-

Add Scavengers: Add the chosen scavengers (e.g., 1.0 mL of a pre-mixed p-cresol/anisole cocktail per gram of resin) to the reaction vessel containing the resin.

-

HF Condensation: Cool the reaction vessel to -10 °C using a cryostat or dry ice/acetone bath. Carefully distill anhydrous HF from its cylinder into the reaction vessel (typically 10 mL per gram of resin).

-

Cleavage Reaction: Raise the temperature of the reaction mixture to 0 °C and stir for 60-90 minutes. For peptides containing Arg(Tos), longer reaction times or higher temperatures may be required.

-

HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas, followed by high vacuum. This step is critical and may take several hours.

-

Peptide Precipitation & Washing:

-

Once all HF is removed, the crude peptide and resin will remain as a residue.

-

Add a generous amount of cold (0 °C) diethyl ether to the reaction vessel.

-

Triturate the residue with a Teflon spatula to break it up and precipitate the peptide.

-

Transfer the slurry to a centrifuge tube.

-

-

Isolation:

-

Centrifuge the slurry to pellet the crude peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and organic impurities.

-

-

Drying & Purification: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification, typically by reverse-phase HPLC.

References

-

Hart, R. A., & Goth, C. K. (2020). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 2103, 41-57. [Link]

-

Hart, R. A., & Goth, C. K. (2020). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. PubMed. [Link]

-

Goth, C. K., et al. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols. [Link]

-

Various Authors. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Common Organic Chemistry. Boc Deprotection - TFA. [Link]

-

Sato, S., et al. (2018). Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups. Chemical Communications. [Link]

-

Goth, C. K., et al. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Springer Nature Experiments. [Link]

-

Aapptec Peptides. Cleavage Cocktails; Reagent K. [Link]

-

Giraud, M., et al. (2011). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. ResearchGate. [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

-

Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-7. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Poirier, M., et al. (2017). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. [Link]

-

Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. [Link]

-

Sivanandaiah, K. M., et al. (1997). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

-

AAPPTec. Solid Phase Peptide Synthesis Linkers and Reagents. [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

CSBio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS). [Link]

-

Bedford, J., et al. (1995). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. ResearchGate. [Link]

-

Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

-

Wanner, K. T., et al. (2022). The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5). ChemMedChem. [Link]

-

Fujii, N., et al. (1977). Synthesis of tryptophan containing peptides. Chemical and Pharmaceutical Bulletin. [Link]

-

Fontenot, J. D., et al. (1993). Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains. PubMed. [Link]

-

Díaz-Mochón, J. J., et al. (2011). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. [Link]

Sources

- 1. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. peptide.com [peptide.com]

- 5. csbio.com [csbio.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. peptide.com [peptide.com]

- 12. chempep.com [chempep.com]

- 13. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Optimized Coupling Reagents and Protocols for Boc-5-benzyloxy-D-tryptophan

Introduction & Mechanistic Insights

Boc-5-benzyloxy-D-tryptophan (CAS: 361576-58-1) is an advanced, orthogonally protected chiral building block utilized extensively in the synthesis of complex peptidomimetics, macrocycles, and active pharmaceutical ingredients (APIs)[1]. The incorporation of the unnatural D-enantiomer provides critical proteolytic stability to therapeutic peptides, while the 5-benzyloxy ether modification alters the electronic and steric profile of the indole ring, frequently enhancing target binding affinity.

However, executing peptide bond formation with this specific residue presents two distinct mechanistic challenges for drug development professionals:

-

Steric Hindrance : The bulky 5-benzyloxy group projects into the local solvation sphere. While not as sterically demanding as an α,α -dialkyl amino acid, it slightly reduces the kinetics of nucleophilic attack by the incoming amine.

-

Epimerization Risk (The Oxazolone Pathway) : D-amino acids are highly susceptible to base-catalyzed racemization during carboxyl activation. The electron-withdrawing nature of the activated carboxyl group increases the acidity of the α -proton. In the presence of bases, the molecule can form a highly reactive 5(4H)-oxazolone intermediate, allowing for α -proton abstraction and subsequent loss of stereochemical integrity (conversion to an L/D epimeric mixture)[2].

Coupling Reagent Selection: Causality and Performance

Choosing the correct coupling reagent is a delicate balance between driving fast activation kinetics (to overcome steric bulk) and maintaining strict stereocontrol.

-

Uronium Salts (e.g., HATU) : HATU provides exceptionally fast activation, easily overcoming the steric bulk of the 5-benzyloxy group. However, HATU strictly requires a tertiary amine base (typically DIEA). Excess base or slow coupling kinetics will drive the oxazolone pathway, leading to significant epimerization[2][3].

-

Carbodiimides with Additives (e.g., DIC/OxymaPure) : OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior, greener alternative to the explosive HOBt[4]. The DIC/Oxyma system operates efficiently without the need for strong tertiary amine bases. This effectively shuts down the base-catalyzed oxazolone racemization pathway while maintaining excellent coupling yields[2].

Quantitative Comparison of Coupling Systems

| Coupling System | Base Required | Epimerization Risk | Steric Tolerance | Environmental / Safety Profile |

| HATU / DIEA | Yes (2.0 - 3.0 eq) | High (if coupling is slow) | Excellent | Low toxicity, but poor atom economy |

| DIC / OxymaPure | No (or weak base like Collidine) | Very Low | Very Good | Green solvent compatible, non-explosive[4] |

| EDC / HOBt | Yes (often NMM or DIEA) | Moderate | Good | HOBt is an explosive hazard |

Logical Workflow & Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways when activating Boc-5-benzyloxy-D-tryptophan. The choice of reagents directly dictates whether the reaction proceeds safely to the desired product or falls into the racemization trap.

Workflow of Boc-5-benzyloxy-D-Trp activation pathways highlighting epimerization risks.

Experimental Methodologies

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies are designed to maximize yield while strictly preserving the D-chiral center.

Protocol A: Epimerization-Free Solid-Phase Peptide Synthesis (SPPS)

Objective: Couple Boc-5-benzyloxy-D-Trp to a resin-bound peptide N-terminus without racemization. Scale: 0.1 mmol

Materials:

-

Resin-bound peptide (0.1 mmol)

-

Boc-5-benzyloxy-D-Trp-OH (4.0 eq, 0.4 mmol)

-

DIC ( N,N′ -Diisopropylcarbodiimide) (4.0 eq, 0.4 mmol)

-

OxymaPure (4.0 eq, 0.4 mmol)

-

DMF (Dimethylformamide), peptide synthesis grade

Step-by-Step Procedure:

-

Resin Preparation: Swell the resin-bound peptide in DMF for 20 minutes. Drain the solvent.

-

Deprotection: If the current N-terminus is Fmoc-protected, remove it using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 1 min). Note: Because we are coupling a Boc-protected amino acid, this will act as the final N-terminal residue, requiring global acidic cleavage (e.g., TFA/Scavengers) for subsequent deprotection.

-

Pre-activation: In a clean vial, dissolve Boc-5-benzyloxy-D-Trp-OH (164.2 mg, 0.4 mmol) and OxymaPure (56.8 mg, 0.4 mmol) in 2 mL of DMF. Stir for 2 minutes to ensure complete dissolution.

-

Activation: Add DIC (62.0 μ L, 0.4 mmol) to the vial. Incubate the mixture for exactly 3 minutes at room temperature.

-

Causality: Pre-activation with Oxyma forms the active ester before introduction to the resin. This prevents DIC from prematurely reacting with and capping the resin-bound amine.

-

-

Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 60–90 minutes.

-

Self-Validating Step (Kaiser Test): Take a few beads and perform a Kaiser test. A yellow/colorless result indicates >99% coupling efficiency. If the beads are blue (indicating unreacted free amines), repeat steps 3-5 for a double coupling.

-

Washing: Drain the reaction mixture and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

Protocol B: Solution-Phase Fragment Condensation

Objective: Synthesize a dipeptide or peptidomimetic fragment using HATU with strict stereocontrol. Scale: 1.0 mmol

Materials:

-

Boc-5-benzyloxy-D-Trp-OH (1.0 eq, 1.0 mmol)

-

Amine component (e.g., H-Phe-OMe·HCl) (1.0 eq, 1.0 mmol)

-

HATU (1.05 eq, 1.05 mmol)

-

TMP (2,4,6-Trimethylpyridine / s-Collidine) (3.0 eq, 3.0 mmol)

-

Anhydrous DCM/DMF (1:1 v/v)